molecular formula C23H22N4O3 B2478618 N-(2-methoxybenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260990-94-0

N-(2-methoxybenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No. B2478618
CAS RN: 1260990-94-0
M. Wt: 402.454
InChI Key: BQGGUVHHIBAQTB-UHFFFAOYSA-N
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Description

The compound “N-(2-methoxybenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide” is a complex organic molecule that contains several functional groups, including an acetamide, a methoxybenzyl group, a pyrrole ring, and an oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as NMR and IR spectroscopy can be used to determine the structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For example, the amide group might undergo hydrolysis, and the oxadiazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, it might interact with a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity, the development of more efficient synthesis methods, or the design of related compounds with improved properties .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-16-9-11-17(12-10-16)22-25-23(30-26-22)19-7-5-13-27(19)15-21(28)24-14-18-6-3-4-8-20(18)29-2/h3-13H,14-15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGGUVHHIBAQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

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